molecular formula C7H9N2NaO2S B1406659 Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate CAS No. 1803598-34-6

Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate

Cat. No. B1406659
CAS RN: 1803598-34-6
M. Wt: 208.22 g/mol
InChI Key: MMVXUXGVDFEKBJ-UHFFFAOYSA-M
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Description

Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate is an organic compound that belongs to the class of thiadiazole carboxylates. It has a molecular weight of 208.22 . The IUPAC name for this compound is sodium 5-(tert-butyl)-1,3,4-thiadiazole-2-carboxylate .


Molecular Structure Analysis

The InChI code for Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate is 1S/C7H10N2O2S.Na/c1-7(2,3)6-9-8-4(12-6)5(10)11;/h1-3H3,(H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate is a salt . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.

Scientific Research Applications

Antifungal Applications

Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate: has shown promising results in antifungal applications. Derivatives of 1,3,4-thiadiazole have been synthesized and tested against various fungal pathogens. For instance, some compounds have exhibited significant bioactivities against Phytophthora infestans , with efficacy surpassing that of traditional fungicides .

Antibacterial Properties

This compound also plays a role in antibacterial research. Studies have indicated that 1,3,4-thiadiazole derivatives can inhibit the growth of bacteria such as Xanthomonas oryzae and Xanthomonas campestris , which are known to cause plant diseases . The antibacterial activity extends to human pathogens, providing a potential avenue for developing new antibiotics.

Agricultural Chemistry

In agriculture, Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate can be used to synthesize pesticides. Its derivatives have been used to create compounds with plant growth-regulating properties, offering an alternative to traditional pesticides and contributing to sustainable farming practices .

Corrosion Inhibition

The compound has applications in materials science, particularly in corrosion inhibition. It has been used to prevent the corrosion of metals in various environments, which is crucial for extending the lifespan of metal structures and components .

DNA Interaction Studies

Research has shown that 1,3,4-thiadiazole derivatives can interact with DNA, which is essential for understanding the mechanism of action of potential drugs. This interaction is studied using spectroscopic methods, providing insights into how these compounds can be used in therapeutic applications .

Anticancer Research

The structural motif of 1,3,4-thiadiazole is present in many compounds with anticancer properties. Research into Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate could lead to the development of new anticancer agents, expanding the arsenal of drugs available for cancer treatment .

Anti-Epileptic Potential

Compounds containing the 1,3,4-thiadiazole scaffold have shown anti-epileptic properties. This opens up possibilities for the compound to be used in the synthesis of new medications for the treatment of epilepsy .

Antidiabetic Activity

Lastly, the 1,3,4-thiadiazole structure is associated with antidiabetic activity. By exploring the applications of Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate in this field, researchers could potentially develop novel treatments for diabetes .

properties

IUPAC Name

sodium;5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.Na/c1-7(2,3)6-9-8-4(12-6)5(10)11;/h1-3H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVXUXGVDFEKBJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 2
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 3
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 4
Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate

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